![molecular formula C15H13N3O3 B5296544 3-[(2-methyl-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5296544.png)
3-[(2-methyl-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one
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Overview
Description
3-[(2-methyl-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MNPP and is a member of the chalcone family of compounds. MNPP has shown promising results in various biochemical and physiological studies, making it a subject of interest for researchers around the world.
Mechanism of Action
The mechanism of action of MNPP is not fully understood, but it is believed to act through various pathways in the body. MNPP has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. MNPP has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer drug candidate.
Biochemical and Physiological Effects:
MNPP has been shown to possess various biochemical and physiological effects in the body. MNPP has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. MNPP has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer drug candidate.
Advantages and Limitations for Lab Experiments
MNPP has several advantages and limitations for lab experiments. One of the advantages of MNPP is its ease of synthesis, making it readily available for research purposes. MNPP also possesses various biochemical and physiological effects, making it a versatile compound for research. However, one of the limitations of MNPP is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on MNPP. One of the future directions is to further investigate its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Another future direction is to explore its potential applications in other scientific research fields, such as material science and environmental science. Overall, MNPP has shown significant potential in various scientific research fields and warrants further investigation.
Synthesis Methods
The synthesis of MNPP can be achieved through various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction between an aldehyde and a ketone in the presence of a base catalyst. The Knoevenagel condensation reaction involves the reaction between an aldehyde and a β-dicarbonyl compound in the presence of a base catalyst.
Scientific Research Applications
MNPP has been extensively studied for its potential applications in various scientific research fields. One of the most notable applications of MNPP is in the field of medicinal chemistry, where it has shown significant potential as a drug candidate for the treatment of various diseases. MNPP has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
properties
IUPAC Name |
(Z)-3-(2-methyl-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-10-13(18(20)21)2-3-14(11)17-9-6-15(19)12-4-7-16-8-5-12/h2-10,17H,1H3/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNSWPOFLVPQPL-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C\C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-methyl-4-nitroanilino)-1-pyridin-4-ylprop-2-en-1-one |
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